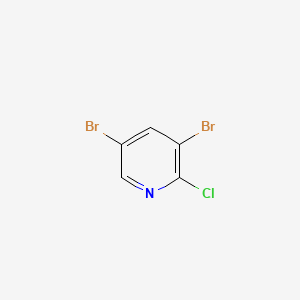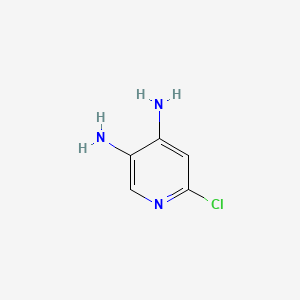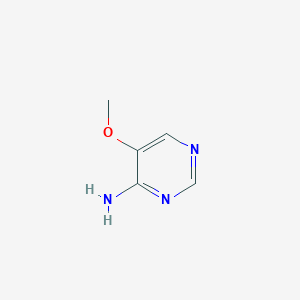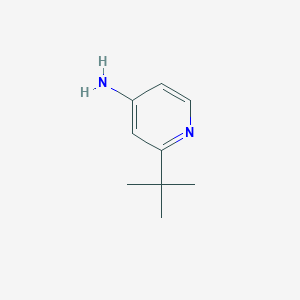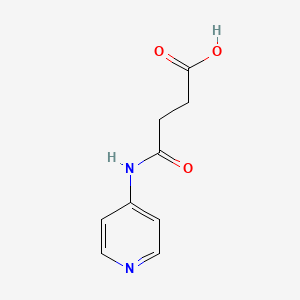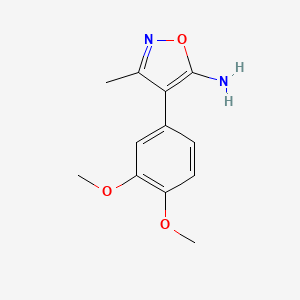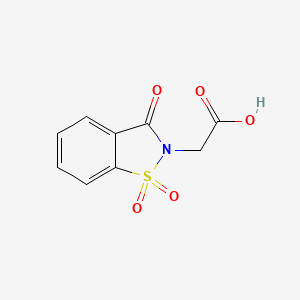
1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound "1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole carbaldehyde derivatives typically involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Similarly, other pyrazole derivatives have been synthesized through condensation reactions of substituted acetophenones with hydrazides, followed by cyclization using the Vilsmeier-Haack reaction . These methods highlight the versatility of the Vilsmeier-Haack reagent in the synthesis of pyrazole carbaldehydes.
Molecular Structure Analysis
The molecular structure of pyrazole carbaldehydes can be confirmed through various spectroscopic techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This planarity is a common feature in pyrazole carbaldehydes and can influence their chemical reactivity.
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions due to the presence of reactive functional groups. The carbonyl group in the aldehyde can be a site for nucleophilic attack, while the aromatic rings can undergo electrophilic substitution. The reactivity of these compounds can be further explored through molecular docking studies, which can predict the binding interactions of the compound with biological targets, as seen in the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes can be influenced by their molecular structure. For example, the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was studied, showing variations in extinction coefficients and quantum yield depending on the solvent used . Additionally, the photophysical properties can be investigated through emission spectra, providing insights into the excited state behavior of these compounds .
Applications De Recherche Scientifique
-
Scientific Field: Essential Oil Component and Flavoring Agent
- Application : 1-(4-Methylphenyl)ethanol, a compound with a similar structure, serves as a component of the essential oil from some plants in the ginger family. It is also used as a flavoring agent .
- Method of Application : The compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
- Results or Outcomes : The use of this compound enhances the flavor and aroma of various food products .
-
Scientific Field: Antileishmanial and Antimalarial Research
- Application : Pyrazole-bearing compounds, which include 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Method of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that certain compounds displayed superior antipromastigote activity .
-
Scientific Field: Antileishmanial and Antimalarial Research
- Application : A study conducted on hydrazine-coupled pyrazole derivatives, which include 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, revealed their potential as antileishmanial and antimalarial agents .
- Method of Application : The compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .
- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. Certain compounds displayed superior antipromastigote activity .
-
Scientific Field: Transition-Metal Catalysis
- Application : Compounds similar to 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, such as IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), have emerged as powerful highly hindered and sterically-flexible ligand platforms for transition-metal catalysis .
- Method of Application : These compounds, known as CAACs (cyclic (alkyl)(amino)carbenes), are strongly electron-rich carbon analogues of NHCs (N-heterocyclic carbene) with broad applications .
- Results or Outcomes : The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .
-
Scientific Field: Antileishmanial and Antimalarial Research
- Application : A study conducted on hydrazine-coupled pyrazole derivatives, which include 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, revealed their potential as antileishmanial and antimalarial agents .
- Method of Application : The compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .
- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. Certain compounds displayed superior antipromastigote activity .
-
Scientific Field: Transition-Metal Catalysis
- Application : Compounds similar to 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, such as IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), have emerged as powerful highly hindered and sterically-flexible ligand platforms for transition-metal catalysis .
- Method of Application : These compounds, known as CAACs (cyclic (alkyl)(amino)carbenes), are strongly electron-rich carbon analogues of NHCs (N-heterocyclic carbene) with broad applications .
- Results or Outcomes : The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound. It includes information on toxicity, flammability, environmental impact, and safe disposal methods.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound that could be the focus of future studies.
Propriétés
IUPAC Name |
1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWZUGUMUQRWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356163 | |
| Record name | 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
337957-59-2 | |
| Record name | 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



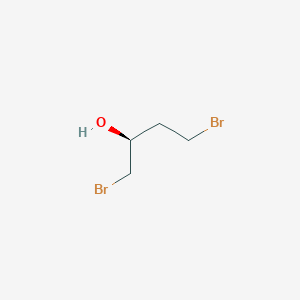
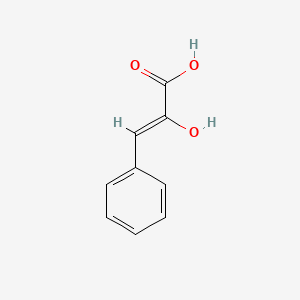
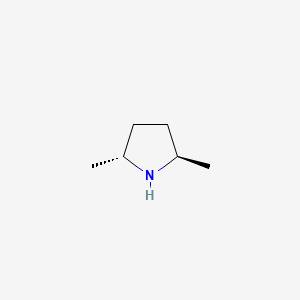
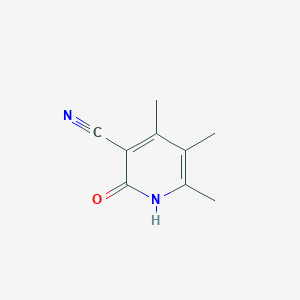
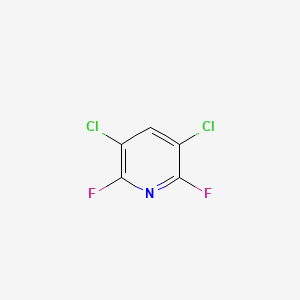
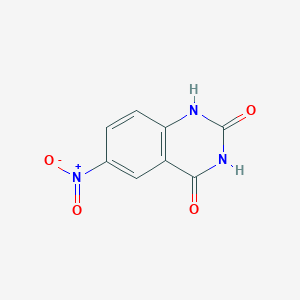
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)
